1'-Epi Gemcitabine Hydrochloride

Pharmaceutical Quality Control Regulatory Science Chromatography

QC laboratories quantifying the α-anomer impurity in gemcitabine per USP/EP monographs (≤0.1% limit) require certified reference standards. 1'-Epi Gemcitabine Hydrochloride (CAS 122111-05-1), the official Gemcitabine EP Impurity B, is the inactive α-anomer stereoisomer. • EP impurity reference standard for HPLC system suitability, method validation & spiked sample preparation • Critical negative control confirming stereospecific gemcitabine activity in cytotoxicity & apoptosis assays • Essential for forced degradation studies during stability-indicating method development Supplied with full Certificate of Analysis. Ambient global shipping. For R&D and analytical use only.

Molecular Formula C9H12ClF2N3O4
Molecular Weight 299.66 g/mol
CAS No. 122111-05-1
Cat. No. B601140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-Epi Gemcitabine Hydrochloride
CAS122111-05-1
Synonyms1’-Epi Gemcitabine Hydrochloride;  4-Amino-1-(2-deoxy-2,2-difluoro-a-D-erythro-pentofuranosyl)-2(1H)-pyrimidinone Hydrochloride
Molecular FormulaC9H12ClF2N3O4
Molecular Weight299.66 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl
InChIInChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7+;/m1./s1
InChIKeyOKKDEIYWILRZIA-ZWKSQQCZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Light Beige Solid

Structure & Identifiers


Interactive Chemical Structure Model





1'-Epi Gemcitabine Hydrochloride: α-Anomer and EP Impurity B


1'-Epi Gemcitabine Hydrochloride (CAS 122111-05-1) is the α-anomer stereoisomer of the antineoplastic drug gemcitabine hydrochloride and is officially designated as Gemcitabine EP Impurity B [1]. Unlike the active β-anomer (gemcitabine), this compound is the product of anomerization under basic conditions and is recognized as the inactive isomer [2]. It is not a therapeutic agent but a fully characterized chemical compound supplied for analytical and research purposes .

01 Pharmacopeial impurity standard (EP Impurity B) for HPLC method development and system suitability
02 α-Anomer stereoisomer for chromatographic peak identification and resolution validation
03 Stereochemical negative control for gemcitabine mechanism-of-action research studies

1'-Epi Gemcitabine Substitution Failure in Assays


Substituting 1'-Epi Gemcitabine Hydrochloride for its active β-anomer (gemcitabine) in biological assays would lead to false-negative results or misinterpretation of drug activity. As the α-anomer and a designated pharmacopeial impurity, this compound is specifically characterized as the inactive isomer . It serves as a critical negative control to confirm the stereospecificity of gemcitabine's mechanism of action, rather than as a functional equivalent . Its role is strictly analytical, not therapeutic.

Attribute
1'-Epi Gemcitabine (This Product)
Gemcitabine (β-Anomer)
Stereochemistry
α-Anomer at 1' position
β-Anomer at 1' position
Biological Role
Inactive isomer; analytical reference standard
Active antineoplastic agent
Intended Use
Impurity quantification and assay negative control
Biological assay active treatment arm

Quantitative Evidence for 1'-Epi Gemcitabine Hydrochloride


Regulatory Impurity Limits for the α-Anomer

As a regulatory-defined impurity, the presence of the α-anomer (1'-Epi Gemcitabine Hydrochloride) is strictly controlled in gemcitabine drug products. The USP monograph for Gemcitabine for Injection specifies a quantitative limit for this specific impurity [1].

USP Impurity Limit
Class-level inference
≤0.1%
Supports QC batch release testing against monograph specification
USP chromatographic purity method context
Pharmaceutical Quality Control Regulatory Science Chromatography

Chromatographic Differentiation from Gemcitabine

The compound is readily differentiated from the active gemcitabine peak in standard liquid chromatography methods. The British Pharmacopoeia provides the relative retention (RR) times for key impurities, allowing for their specific identification and quantification [1].

HPLC Separation
Class-level inference
RR ≈ 0.7
Elutes before gemcitabine main peak
Supports peak identification in method development and validation
British Pharmacopoeia HPLC method context
Analytical Method Validation HPLC Pharmaceutical Analysis

Anomerization Under Basic Conditions

A key degradation pathway for gemcitabine involves its conversion to the α-anomer under basic conditions. Research has quantified the extent of this reaction, highlighting the importance of the α-anomer as a stability-indicating impurity [1].

Degradation Rate
Class-level inference
~28% anomerization
0.1 N NaOH, 40°C, 4 weeks
Establishes need for stability-indicating analytical methods
Forced degradation context; data to verify per protocol
Drug Stability Degradation Chemistry Pharmaceutical Development

Inactive Isomer in Biological Assays

In contrast to the active β-anomer (gemcitabine), 1'-Epi Gemcitabine Hydrochloride is consistently described by suppliers and in literature as the inactive isomer of gemcitabine hydrochloride [1]. This is a direct consequence of the stereochemical difference at the 1' position.

Biological Activity
Class-level inference
Inactive isomer vs Active β-anomer
Validates stereospecific assay interpretation in research studies
Supplier-reported; assay context review recommended
Experimental Control Stereospecificity Mechanism of Action

Core Scientific Applications of 1'-Epi Gemcitabine Hydrochloride


Impurity Limit Testing in Pharmaceutical QC

1'-Epi Gemcitabine Hydrochloride is procured as a primary reference standard for quantifying the α-anomer impurity in gemcitabine drug substances and finished products. As per USP and EP monographs, this impurity must be controlled to a level of not more than 0.1%. The compound is used to prepare system suitability solutions and spiked samples for HPLC method validation, ensuring batch compliance with regulatory specifications [1].

Forced Degradation and Stability Method Development

Given that gemcitabine anomerizes to its α-anomer under basic conditions, this compound is an essential analytical tool for forced degradation studies. By using a certified reference standard of 1'-Epi Gemcitabine Hydrochloride, analysts can accurately identify, resolve, and quantify this primary degradation product during the development of stability-indicating HPLC methods required for regulatory submissions [1].

Stereospecificity Negative Control in Assays

Due to its established nature as the inactive isomer of gemcitabine, 1'-Epi Gemcitabine Hydrochloride is a critical negative control compound in research. It is used in cell-based assays (e.g., cytotoxicity, apoptosis) to confirm that the observed effects of gemcitabine are stereospecific to the active β-anomer and not the result of non-specific cellular responses or assay interference [1].

Application
Selection Property
Validation Focus
Pharmaceutical QC impurity testing
Specified impurity reference standard (EP Impurity B)
Monograph compliance verification per USP/EP
Stability-indicating method development
Primary degradation product marker
Forced degradation profile resolution and peak purity
Stereospecificity assay control
Inactive α-anomer identity
Stereochemistry-dependent response interpretation

Technical Documentation Hub

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33 linked technical documents
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